molecular formula C31H39F7N4O5S B11933934 (2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate

(2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate

Cat. No.: B11933934
M. Wt: 712.7 g/mol
InChI Key: YRFKYVWDPCOSTE-KKEFPKGYSA-N
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Description

Casopitant mesylate is a neurokinin-1 (NK1) receptor antagonist primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). It works by blocking the action of substance P, a neuropeptide associated with emesis. This compound has shown significant efficacy in clinical trials, making it a valuable addition to antiemetic regimens .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of casopitant mesylate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are proprietary and typically disclosed in patent literature .

Industrial Production Methods: Industrial production of casopitant mesylate follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Casopitant mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of casopitant mesylate, which are studied for their potential therapeutic benefits and improved pharmacological profiles .

Scientific Research Applications

Casopitant mesylate has a wide range of applications in scientific research:

Mechanism of Action

Casopitant mesylate exerts its effects by competitively binding to and blocking the NK1 receptor. This inhibition prevents the binding of substance P, a neuropeptide involved in the emetic reflex. By blocking this pathway, casopitant mesylate effectively reduces nausea and vomiting associated with chemotherapy .

Comparison with Similar Compounds

Uniqueness: Casopitant mesylate is unique due to its specific binding affinity and pharmacokinetic profile, which allows for effective prevention of both acute and delayed phases of CINV. Its formulation as a mesylate salt enhances its solubility and bioavailability compared to other NK1 receptor antagonists .

Properties

Molecular Formula

C31H39F7N4O5S

Molecular Weight

712.7 g/mol

IUPAC Name

(2S,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid

InChI

InChI=1S/C30H35F7N4O2.CH4O3S/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37;1-5(2,3)4/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3;1H3,(H,2,3,4)/t19-,25+,27+;/m1./s1

InChI Key

YRFKYVWDPCOSTE-KKEFPKGYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O

Origin of Product

United States

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